
4-(Octyloxy)cyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cyclohexane derivatives It features a cyclohexane ring substituted with an octyloxy group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)cyclohexane-1-carbonyl chloride typically involves the following steps:
Formation of 4-(Octyloxy)cyclohexanol: This intermediate can be prepared by reacting cyclohexanol with octyl bromide in the presence of a base such as potassium carbonate.
Oxidation to 4-(Octyloxy)cyclohexanone: The alcohol group in 4-(Octyloxy)cyclohexanol is oxidized to a ketone using an oxidizing agent like sodium dichromate or pyridinium chlorochromate.
Conversion to this compound: The ketone is then converted to the corresponding carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)cyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
4-(Octyloxy)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.
Biological Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Octyloxy)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity can be exploited in the modification of proteins, peptides, and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonyl Chloride: Lacks the octyloxy group, making it less hydrophobic.
4-(Methoxy)cyclohexane-1-carbonyl Chloride: Contains a methoxy group instead of an octyloxy group, resulting in different solubility and reactivity.
4-(Octyloxy)benzoyl Chloride: Features a benzene ring instead of a cyclohexane ring, leading to different electronic properties.
Uniqueness
4-(Octyloxy)cyclohexane-1-carbonyl chloride is unique due to the presence of the octyloxy group, which imparts hydrophobic characteristics and influences its reactivity and solubility. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of surfactants and hydrophobic coatings.
Properties
CAS No. |
116044-19-0 |
|---|---|
Molecular Formula |
C15H27ClO2 |
Molecular Weight |
274.82 g/mol |
IUPAC Name |
4-octoxycyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C15H27ClO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h13-14H,2-12H2,1H3 |
InChI Key |
KRPCBSWYKWVEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)
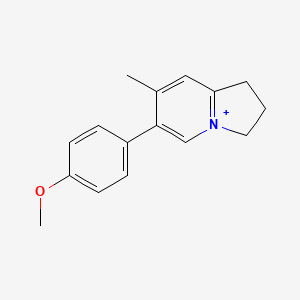
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
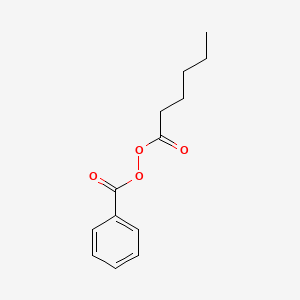
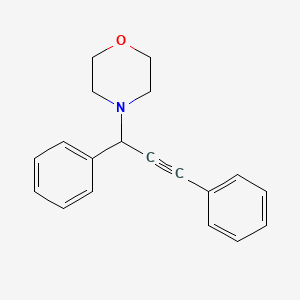
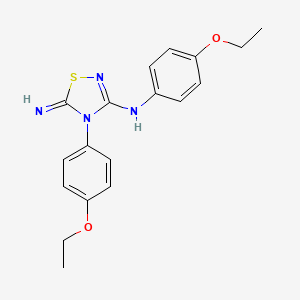
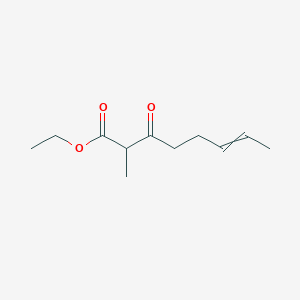
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
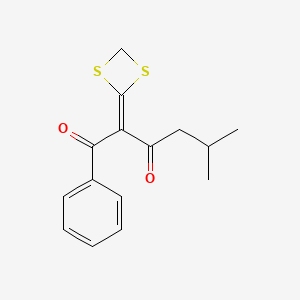
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
